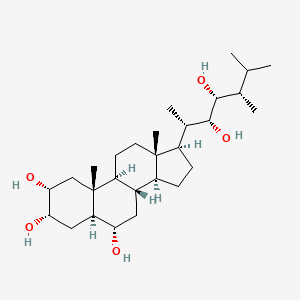

6alpha-Hydroxycastasterone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6alpha-hydroxy-6-deoxocastasterone is a 6alpha-hydroxy steroid. It derives from a castasterone.

科学研究应用

Biosynthesis and Metabolic Pathways

6alpha-Hydroxycastasterone is an intermediate in the biosynthesis of brassinolides, which are essential plant hormones. Research indicates that it is formed from 6-deoxocastasterone through a series of enzymatic reactions involving cytochrome P450 enzymes, specifically CYP85A2 and DWARF, which catalyze the C-6 oxidation processes in Arabidopsis thaliana and tomato plants respectively .

Table 1: Key Steps in Brassinosteroid Biosynthesis

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Campestanol | CYP85A2 | 6-Deoxocathasterone |

| 2 | 6-Deoxocathasterone | DWARF | This compound |

| 3 | This compound | Unknown Enzyme | Castasterone |

| 4 | Castasterone | Unknown Enzyme | Brassinolide |

Physiological Effects

Research has demonstrated that this compound influences various physiological processes in plants, including:

- Cell Elongation : It promotes cell elongation and division, contributing to overall plant growth.

- Stress Response : This compound has been shown to enhance plant tolerance to abiotic stresses such as drought and salinity by modulating stress-responsive genes .

- Nutrient Uptake : Studies suggest that it may improve nutrient uptake efficiency, particularly under conditions of nutrient deficiency .

Agricultural Applications

Given its role as a growth regulator, this compound holds promise for agricultural applications:

- Crop Yield Enhancement : Application of brassinosteroids, including this compound, has been linked to increased crop yields by enhancing photosynthetic efficiency and biomass accumulation.

- Disease Resistance : There is emerging evidence that brassinosteroids can bolster plant defenses against pathogens, potentially reducing the need for chemical pesticides .

- Improved Quality of Produce : The use of this compound may enhance the nutritional quality of crops by increasing the concentration of beneficial phytochemicals.

Case Study 1: Arabidopsis thaliana

In a controlled study involving Arabidopsis thaliana, researchers administered varying concentrations of this compound to evaluate its effects on growth metrics. The results indicated a significant increase in plant height and leaf area compared to control groups without treatment. The study also noted enhanced resilience against drought conditions due to improved root development .

Case Study 2: Tomato Plants

A field experiment with tomato plants treated with brassinosteroids showed not only increased fruit yield but also enhanced resistance to common fungal pathogens. The application resulted in a marked reduction in disease incidence compared to untreated controls, showcasing the potential for integrating brassinosteroids into sustainable agricultural practices .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 6α-Hydroxycastasterone in plant tissues?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for high specificity and sensitivity. Calibration curves should cover physiological concentrations (e.g., 0.1–100 ng/mL) to ensure linearity. Validate recovery rates using spiked plant matrices (e.g., pear leaves) to account for matrix effects . For reproducibility, include triplicate measurements and report coefficients of variation (CV) <15% .

Q. How can researchers confirm the identity of 6α-Hydroxycastasterone in novel plant species?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution MS (HRMS) to confirm structural features, such as the 6α-hydroxyl group and brassinosteroid backbone. Compare retention times and fragmentation patterns with authentic standards. For novel species, perform genetic analysis (e.g., CYP85A1 enzyme expression) to link biosynthesis pathways .

Q. What experimental controls are critical when studying 6α-Hydroxycastasterone’s role in plant stress responses?

- Methodological Answer : Include wild-type and mutant plants (e.g., CYP85A1 knockouts) to isolate brassinosteroid-specific effects. Use abiotic stress controls (e.g., drought, salinity) and measure parallel phytohormones (e.g., ABA, jasmonates) to avoid confounding interactions. Normalize data to tissue fresh weight and report time-course experiments to capture dynamic responses .

Advanced Research Questions

Q. How can contradictory data on 6α-Hydroxycastasterone’s bioactivity in different plant species be resolved?

- Methodological Answer : Conduct cross-species meta-analyses using standardized assays (e.g., hypocotyl elongation in Arabidopsis vs. pear cultivars). Evaluate species-specific enzyme kinetics (e.g., CYP85A1 substrate affinity) and tissue localization via immunofluorescence. Address discrepancies by testing environmental variables (e.g., light regimes, nutrient availability) and employing multivariate statistical models .

Q. What strategies optimize the heterologous biosynthesis of 6α-Hydroxycastasterone in microbial systems?

- Methodological Answer : Engineer yeast (e.g., Saccharomyces cerevisiae) with codon-optimized CYP85A1 and NADPH-cytochrome P450 reductase. Use fed-batch fermentation with in-situ product removal to mitigate feedback inhibition. Monitor intermediate accumulation (e.g., 6-deoxocastasterone) via LC-MS and optimize oxygen transfer rates to enhance hydroxylation efficiency .

Q. How can researchers reconcile conflicting evidence about 6α-Hydroxycastasterone’s interaction with other brassinosteroids?

- Methodological Answer : Employ isotopic tracing (¹³C-labeled precursors) to map metabolic flux in mutant plants. Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities with receptor kinases (e.g., BRI1). Validate in planta via bimolecular fluorescence complementation (BiFC) assays .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing 6α-Hydroxycastasterone’s dose-response effects in complex plant systems?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Use mixed-effects models to account for biological replicates and block designs. For transcriptomic data, perform pathway enrichment analysis (e.g., GO, KEGG) and correct for multiple testing (e.g., Benjamini-Hochberg) .

Q. How should missing data in brassinosteroid quantification studies be handled?

- Methodological Answer : Implement multiple imputation (MI) with chained equations (MICE) to preserve statistical power. Validate imputations using sensitivity analyses (e.g., complete-case vs. MI results). Report missingness patterns (e.g., missing completely at random, MCAR) and limit imputation to variables with <20% missing data .

Q. Experimental Design and Validation

Q. What criteria define robust experimental designs for studying 6α-Hydroxycastasterone’s metabolic stability?

- Methodological Answer : Use radiolabeled (³H or ¹⁴C) 6α-Hydroxycastasterone to track degradation in planta. Include abiotic (e.g., UV exposure) and biotic (e.g., microbial) stress treatments. Validate stability via half-life calculations and compare with structurally related brassinosteroids (e.g., castasterone) .

Q. How can researchers ensure reproducibility in 6α-Hydroxycastasterone extraction protocols?

- Methodological Answer : Standardize extraction solvents (e.g., 80% methanol with 0.1% formic acid) and homogenization methods (e.g., bead-beating vs. mortar-pestle). Publish detailed protocols in supplementary materials, including centrifugation parameters (e.g., 15,000×g, 10 min) and storage conditions (−80°C, dark) .

Q. Tables for Key Methodological Parameters

属性

分子式 |

C28H50O5 |

|---|---|

分子量 |

466.7 g/mol |

IUPAC 名称 |

(2R,3S,5S,6S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol |

InChI |

InChI=1S/C28H50O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-26,29-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 |

InChI 键 |

CVXIEYXJQSRIAC-KLUYZAHOSA-N |

SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C)O)O |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)O)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |

规范 SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。